(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol
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Overview
Description
(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol is a complex organic compound with a unique structure that includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydrofuran ring: This can be achieved through a cyclization reaction involving a suitable diol and an appropriate electrophile.
Introduction of the allyl group: This step often involves the use of allyl bromide in the presence of a base to form the allyl ether.
Addition of the phenylsulfonyl group: This can be done using phenylsulfonyl chloride in the presence of a base to form the sulfonyl derivative.
Introduction of the dihydroxypropyl group: This step involves the use of a suitable diol and a protecting group strategy to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(methylsulfonyl)methyl]tetrahydrofuran-3-ol: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)ethyl]tetrahydrofuran-3-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the phenylsulfonyl group in (2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can enhance the compound’s ability to interact with specific biological targets, potentially leading to more potent biological activity.
Properties
Molecular Formula |
C17H24O6S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-3-[(2R,3R,4R,5S)-4-(benzenesulfonylmethyl)-3-hydroxy-5-prop-2-enyloxolan-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C17H24O6S/c1-2-6-15-14(17(20)16(23-15)9-12(19)10-18)11-24(21,22)13-7-4-3-5-8-13/h2-5,7-8,12,14-20H,1,6,9-11H2/t12-,14-,15-,16+,17+/m0/s1 |
InChI Key |
MYNHFDZCBSFZCV-ZZTPXLKCSA-N |
Isomeric SMILES |
C=CC[C@H]1[C@@H]([C@H]([C@H](O1)C[C@@H](CO)O)O)CS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CCC1C(C(C(O1)CC(CO)O)O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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